Cas no 2126143-68-6 (RAC-(1R,5R)-1-(FURAN-2-YL)-2-AZABICYCLO[3.2.0]HEPTANE, CIS)
![RAC-(1R,5R)-1-(FURAN-2-YL)-2-AZABICYCLO[3.2.0]HEPTANE, CIS structure](https://ja.kuujia.com/scimg/cas/2126143-68-6x500.png)
RAC-(1R,5R)-1-(FURAN-2-YL)-2-AZABICYCLO[3.2.0]HEPTANE, CIS 化学的及び物理的性質
名前と識別子
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- rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis
- 2-Azabicyclo[3.2.0]heptane, 1-(2-furanyl)-, (1S,5S)-
- EN300-658733
- rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane
- 2126143-68-6
- (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane
- RAC-(1R,5R)-1-(FURAN-2-YL)-2-AZABICYCLO[3.2.0]HEPTANE, CIS
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- インチ: 1S/C10H13NO/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10/h1-2,7-8,11H,3-6H2/t8-,10-/m0/s1
- InChIKey: NWARMJFBEFUNJK-WPRPVWTQSA-N
- ほほえんだ: [C@@]12(C3=CC=CO3)[C@@]([H])(CC1)CCN2
計算された属性
- せいみつぶんしりょう: 163.099714038g/mol
- どういたいしつりょう: 163.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.141±0.06 g/cm3(Predicted)
- ふってん: 241.5±15.0 °C(Predicted)
- 酸性度係数(pKa): 10.51±0.40(Predicted)
RAC-(1R,5R)-1-(FURAN-2-YL)-2-AZABICYCLO[3.2.0]HEPTANE, CIS 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-658733-0.05g |
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis |
2126143-68-6 | 95% | 0.05g |
$347.0 | 2023-05-26 | |
Enamine | EN300-658733-0.25g |
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis |
2126143-68-6 | 95% | 0.25g |
$743.0 | 2023-05-26 | |
Enamine | EN300-658733-1.0g |
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis |
2126143-68-6 | 95% | 1g |
$1500.0 | 2023-05-26 | |
Aaron | AR01EJVR-250mg |
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis |
2126143-68-6 | 95% | 250mg |
$1047.00 | 2023-12-15 | |
Aaron | AR01EJVR-100mg |
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis |
2126143-68-6 | 95% | 100mg |
$738.00 | 2023-12-15 | |
Enamine | EN300-658733-2.5g |
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis |
2126143-68-6 | 95% | 2.5g |
$2940.0 | 2023-05-26 | |
Enamine | EN300-658733-10.0g |
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis |
2126143-68-6 | 95% | 10g |
$6450.0 | 2023-05-26 | |
Aaron | AR01EJVR-500mg |
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis |
2126143-68-6 | 95% | 500mg |
$1634.00 | 2023-12-15 | |
Aaron | AR01EJVR-50mg |
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis |
2126143-68-6 | 95% | 50mg |
$503.00 | 2023-12-15 | |
Enamine | EN300-658733-0.1g |
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis |
2126143-68-6 | 95% | 0.1g |
$518.0 | 2023-05-26 |
RAC-(1R,5R)-1-(FURAN-2-YL)-2-AZABICYCLO[3.2.0]HEPTANE, CIS 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
RAC-(1R,5R)-1-(FURAN-2-YL)-2-AZABICYCLO[3.2.0]HEPTANE, CISに関する追加情報
RAC-(1R,5R)-1-(FURAN-2-YL)-2-AZABICYCLO[3.2.0]HEPTANE, CIS: A Comprehensive Overview
The compound RAC-(1R,5R)-1-(FURAN-2-YL)-2-AZABICYCLO[3.2.0]HEPTANE, CIS (CAS No. 2126143-68-6) is a highly specialized organic molecule with significant potential in the fields of pharmacology and organic synthesis. This compound is characterized by its unique bicyclic structure, which combines a furan ring with a 2-azabicyclo[3.2.0]heptane framework. The stereochemistry of the molecule is defined by its (1R,5R) configuration, which plays a critical role in its biological activity and chemical reactivity.
Recent studies have highlighted the importance of this compound in drug discovery efforts, particularly in the development of novel therapeutic agents targeting specific biological pathways. The furan moiety in the molecule is known to contribute to its ability to interact with various biological systems, making it a valuable tool in medicinal chemistry research. The cis configuration further enhances its stability and bioavailability, making it an attractive candidate for further exploration.
One of the most promising applications of RAC-(1R,5R)-1-(FURAN-2-YL)-2-AZABICYCLO[3.2.0]HEPTANE, CIS lies in its potential as a modulator of G-protein coupled receptors (GPCRs). These receptors are critical targets for a wide range of diseases, including neurological disorders, cardiovascular conditions, and metabolic syndromes. By leveraging the unique structural features of this compound, researchers have been able to design more effective and selective ligands for these receptors.
Moreover, the synthesis of this compound has been optimized through advanced organic chemistry techniques, ensuring high yields and purity levels. The use of enantioselective synthesis methods has been particularly beneficial in producing the desired (1R,5R) stereoisomer with high enantiomeric excess. This has significantly improved the scalability of the synthesis process, making it more feasible for large-scale production.
In addition to its pharmacological applications, RAC-(1R,5R)-1-(FURAN-2-YL)-2-AZABICYCLO[3.2.0]HEPTANE, CIS has also been studied for its potential in materials science. Its rigid bicyclic structure and functional groups make it an ideal candidate for the development of advanced materials with tailored properties. For instance, researchers have explored its use as a building block for supramolecular assemblies and self-healing polymers.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties at the molecular level. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, enabling more accurate predictions of its behavior in different chemical environments. These computational tools have also facilitated the design of analogs with improved pharmacokinetic profiles.
Looking ahead, the continued exploration of RAC-(1R,5R)-1-(FURAN-2-YL)-2-AZABICYCLO[3.2.0]HEPTANE, CIS holds great promise for advancing both medicinal chemistry and materials science research domains. Its unique combination of structural features and functional groups positions it as a versatile tool for addressing some of the most pressing challenges in these fields.
In conclusion, RAC-(1R,5R)-1-(FURAN-2-YL)-2-AZABICYCLO[3.2.0]HEPTANE,CIS (CAS No ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃No.) is a remarkable molecule with diverse applications across multiple disciplines due to its distinctive chemical structure and stereochemical properties.
2126143-68-6 (RAC-(1R,5R)-1-(FURAN-2-YL)-2-AZABICYCLO[3.2.0]HEPTANE, CIS) 関連製品
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